3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring, which is further substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic synthesis. One common approach starts with the bromination of 4-hydroxypyridine to introduce the bromo substituent. This is followed by the formation of an ether linkage with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole and pyrrolidine moieties can participate in redox reactions, potentially altering the compound’s electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromo group in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an aminopyridine derivative, while oxidation of the thiazole ring could produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyridine and thiazole derivatives.
Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole moiety could play a role in coordinating metal ions or participating in redox reactions, while the pyridine ring might be involved in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- 3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline
Uniqueness
3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from drug development to materials science.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGLFJAUUPFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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